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Compound of Interest

Compound Name: Bis(4-methylcyclohexyl) phthalate

CAS No.: 18249-11-1

Cat. No.: B032935

Get Quote

Executive Summary
Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) is a high-molecular-weight plasticizer

and potential impurity in pharmaceutical packaging and drug delivery systems. Unlike linear

phthalates (e.g., DEHP), this compound presents a unique analytical challenge due to

stereoisomerism.[1] The 4-methylcyclohexyl moiety exists in cis and trans configurations,

leading to complex isomeric mixtures (cis/cis, trans/trans, and cis/trans) in commercial

samples.[1]

This guide provides a robust protocol for the structural elucidation and isomeric quantification

of Bis(4-methylcyclohexyl) phthalate using 1H and 13C NMR. It emphasizes the

differentiation of stereoisomers via the diagnostic ester methine signal.

Chemical Context & Stereochemistry
The molecule consists of a rigid phthalic acid core esterified with two 4-methylcyclohexyl rings.

[1]
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Molecular Formula: C₂₂H₃₀O₄

MW: 358.48 g/mol

Stereochemical Complexity:

Trans-isomer: The methyl and ester groups are typically diequatorial (most stable). The

methine proton (H-1') is axial.

Cis-isomer: One substituent is axial and the other equatorial. If the bulky ester group is

axial, the methine proton (H-1') is equatorial.

Analytical Consequence: The chemical shift and coupling pattern of the H-1' methine proton

(4.5 – 5.2 ppm) are the primary indicators for isomeric ratio determination.

Experimental Protocol
Sample Preparation
To ensure high-resolution spectra and minimize solvent effects on chemical shifts, follow this

preparation standard:

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as an internal

reference.

Concentration: 15–20 mg of sample in 0.6 mL solvent.

Note: Higher concentrations (>30 mg) may cause viscosity broadening, obscuring fine

splitting patterns of the cyclohexyl ring.

Tube: 5 mm high-precision NMR tube (e.g., Wilmad 507-PP or equivalent).

Filtration: Filter solution through a glass wool plug if any turbidity is observed (common with

polymer additives).[1]

Instrument Parameters (Recommended)
Field Strength: ≥ 400 MHz (500/600 MHz preferred for clear separation of cyclohexyl

multiplets).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032935?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature: 298 K (25 °C).[1]

Pulse Sequence:

1H: Standard single pulse with 30° flip angle (zg30).

13C: Proton-decoupled (zgpg30).

Acquisition Time (AQ): ≥ 3.0 sec (to resolve small couplings).

Relaxation Delay (D1):

1H: 1.0 sec (qualitative), 10.0 sec (qNMR/quantitative integration).

13C: 2.0 sec.

Spectral Analysis & Assignment
1H NMR Characterization (400 MHz, CDCl₃)
The proton spectrum is divided into three distinct regions: the aromatic core, the diagnostic

ester linkage, and the aliphatic ring envelope.[1]
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Region

Chemical
Shift (

, ppm)

Multiplicity Integral Assignment
Structural
Insight

Aromatic 7.70 – 7.75 dd / m 2H
H-3, H-6

(Phthalate)

to Carbonyl.

AA'BB'

system

characteristic

of phthalates.

Aromatic 7.50 – 7.55 dd / m 2H
H-4, H-5

(Phthalate) to Carbonyl.

Ester Methine 4.95 – 5.10 m (narrow) Var.
H-1' (Cis-

isomer)

Equatorial

proton.

Downfield

shift due to

deshielding.

Small

couplings (

,

).

Ester Methine 4.65 – 4.80 tt (broad) Var.
H-1' (Trans-

isomer)

Axial proton.

Upfield shift.

Large axial-

axial coupling

(

Hz)

dominates.

Cyclohexyl 1.80 – 2.20 m 4H
H-2', H-6'

(eq)

Protons

adjacent to

ester linkage.

Cyclohexyl 1.40 – 1.80 m - Ring Protons Overlapping

envelope of
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remaining

ring

methylene

protons.

Methyl 0.90 – 0.98 d 6H -CH₃

Doublet

signals.[1]

Cis and Trans

methyls may

appear as

closely

spaced

doublets.

Key Diagnostic:

Isomer Ratio Calculation: Integrate the region 4.95–5.10 ppm (

) and 4.65–4.80 ppm (

).

13C NMR Characterization (100 MHz, CDCl₃)
The carbon spectrum confirms the phthalate core and provides further resolution for the

isomers if the proton spectrum is crowded.[1]
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Signal Type
Chemical Shift (

, ppm)
Assignment Notes

Carbonyl 167.5 C=O
Ester carbonyl.[1][2][3]

[4]

Aromatic 132.5 C-1, C-2
Quaternary carbons

(ipso).

Aromatic 131.0 C-4, C-5 Methine carbons.

Aromatic 128.8 C-3, C-6 Methine carbons.

Ester Methine 74.0 – 76.0 C-1'

Split signal.Cis and

Trans carbons often

separated by ~0.5–1.0

ppm.

Aliphatic 30.0 – 34.0 Ring CH₂
Multiple peaks for

cyclohexyl carbons.

Methyl 21.0 – 22.0 -CH₃ Methyl carbon.

Stereochemical Characterization Workflow
The following diagram illustrates the decision logic for assigning stereochemistry based on the

H-1' methine signal.
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Start: 1H NMR Spectrum
(Region 4.5 - 5.2 ppm)

Analyze Multiplicity & Shift
of Ester Methine (H-1')

Signal at ~4.7 ppm
Broad Triplet of Triplets (tt)

Large J (~10-12 Hz)

Upfield Signal

Signal at ~5.0 ppm
Narrow Multiplet / Broad Singlet

Small J (< 5 Hz)

Downfield Signal

Assignment: TRANS Isomer
(H-1' is Axial)

Substituents: Diequatorial

Assignment: CIS Isomer
(H-1' is Equatorial)

Substituents: Axial/Equatorial

Quantification:
Integrate Areas to Determine Ratio

Click to download full resolution via product page

Figure 1: Logic flow for stereochemical assignment of the cyclohexyl ester moiety based on 1H

NMR coupling constants and chemical shifts.

Advanced Validation: 2D NMR Strategies
For definitive assignment in complex mixtures (e.g., extracted from plastics), use the following

2D correlations:
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COSY (Correlation Spectroscopy): Use to trace the spin system from the diagnostic H-1'

methine to the adjacent H-2'/H-6' methylene protons. This confirms the ring system is intact.

HSQC (Heteronuclear Single Quantum Coherence): Essential for resolving the crowded

aliphatic region (1.0–2.0 ppm). It correlates the resolved C-1' carbons (74–76 ppm) to their

specific protons, confirming which proton signal belongs to which isomer without ambiguity.

HMBC (Heteronuclear Multiple Bond Correlation): Links the H-1' methine protons to the ester

carbonyl (~167 ppm), proving the covalent attachment of the cyclohexyl ring to the phthalate

core.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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